N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is a chemical compound that features a cyclopropyl group, a tetrahydropyran ring, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide typically involves the reaction of cyclopropylamine with tetrahydro-2H-pyran-4-yl ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)oxy-4-pyridinecarboxamide
- N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxamide
- Tetrahydro-2H-pyran-4-amine
Uniqueness
N-cyclopropyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is unique due to its combination of a cyclopropyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-cyclopropyl-2-(oxan-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,11-10-1-2-10)8-5-9-3-6-14-7-4-9/h9-11H,1-8H2 |
InChI Key |
JSCHGGNETDVYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CCC2CCOCC2 |
Origin of Product |
United States |
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